N-[4-(hydroxymethyl)phenyl]pent-4-enamide
Overview
Description
N-[4-(hydroxymethyl)phenyl]pent-4-enamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by the presence of a hydroxymethylphenyl group attached to a pent-4-enamide backbone, giving it unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(hydroxymethyl)phenyl]pent-4-enamide typically involves the reaction of 4-pentenoyl chloride with 4-(hydroxymethyl)aniline under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
N-[4-(hydroxymethyl)phenyl]pent-4-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The double bond in the pent-4-enamide backbone can be reduced to form a saturated amide.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-[4-(carboxymethyl)phenyl]pent-4-enamide.
Reduction: Formation of N-[4-(hydroxymethyl)phenyl]pentanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(hydroxymethyl)phenyl]pent-4-enamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[4-(hydroxymethyl)phenyl]pent-4-enamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the pent-4-enamide backbone can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-[4-(hydroxymethyl)phenyl]pent-4-enamide can be compared with other similar compounds such as:
N-[4-(hydroxymethyl)phenyl]butanamide: Similar structure but with a shorter alkyl chain.
N-[4-(hydroxymethyl)phenyl]hex-4-enamide: Similar structure but with a longer alkyl chain.
N-[4-(hydroxymethyl)phenyl]pent-4-enoic acid: Similar structure but with a carboxylic acid group instead of an amide.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(hydroxymethyl)phenyl]pent-4-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-3-4-12(15)13-11-7-5-10(9-14)6-8-11/h2,5-8,14H,1,3-4,9H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWHXWJKJNQXNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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